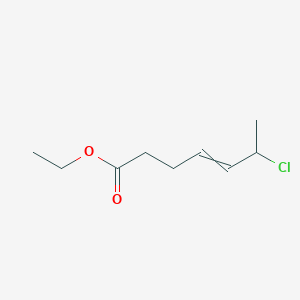
Ethyl 6-chlorohept-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chlorohept-4-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating a carbonyl compound with a strong base, such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 6-chloro-1-hexene, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorohept-4-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include ethyl 6-hydroxyhept-4-enoate and other substituted derivatives.
Oxidation Reactions: Products include 6-chloroheptanoic acid and other oxidized derivatives.
Reduction Reactions: Products include ethyl 6-chloroheptanoate and other reduced derivatives.
Scientific Research Applications
Ethyl 6-chlorohept-4-enoate has various scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chlorohept-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The chlorine atom and the double bond in the compound play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Ethyl 6-chlorohept-4-enoate can be compared with other similar compounds, such as:
Ethyl 6-bromohept-4-enoate: Similar in structure but with a bromine atom instead of chlorine.
Ethyl 6-chloroheptanoate: Similar in structure but without the double bond.
Ethyl 6-hydroxyhept-4-enoate: Similar in structure but with a hydroxyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to the presence of both the chlorine atom and the double bond, which contribute to its distinct chemical behavior and versatility in various applications .
Properties
CAS No. |
64724-63-6 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
ethyl 6-chlorohept-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
VMFCDPRDENBDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















